2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Overview
Description
The compound “2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride” is a complex organic molecule that contains several functional groups, including an azetidine ring, a thiadiazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered ring containing a nitrogen atom), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and a sulfur atom), and a thioether linkage (a sulfur atom connected to two carbon atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and thiadiazole rings, as well as the thioether linkage . These functional groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and thiadiazole rings could influence its polarity, solubility, and stability .Scientific Research Applications
Antibacterial Applications
This compound, due to its structural similarity with imidazole derivatives, may exhibit significant antibacterial properties. Imidazole compounds have been reported to show a broad range of antibacterial activities . The thiol and azetidine groups could potentially interact with bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death.
Antifungal Properties
The presence of a thiadiazole ring in the compound suggests potential antifungal activity. Thiadiazoles are known for their use in agriculture and medicine as fungicides . Research could explore its efficacy against common pathogenic fungi.
Antitumor Activity
Compounds containing thiadiazole have been studied for their antitumor properties. The azetidinylmethylthio group attached to the thiadiazole might enhance its ability to inhibit tumor growth or proliferation .
Anti-inflammatory Potential
The structural features of this compound, particularly the azetidine and thiadiazole components, may offer anti-inflammatory effects. Imidazole derivatives, which share some structural similarities, are known to possess anti-inflammatory properties .
Antidiabetic Effects
Imidazole and thiadiazole derivatives have been investigated for their potential antidiabetic effects. The compound could be a candidate for the development of new antidiabetic drugs due to its unique structure .
Antiviral Capabilities
Given the broad spectrum of activities exhibited by imidazole derivatives, including antiviral properties, this compound could also be researched for its effectiveness against various viral infections .
Antihelmintic Uses
Thiadiazoles have been used as antihelmintic agents. The compound’s molecular structure suggests it could be effective in combating parasitic worms .
Future Directions
Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It could also be interesting to explore the biological activity of this compound, given the known activities of other azetidine and thiadiazole derivatives .
properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJQECLBONCNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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